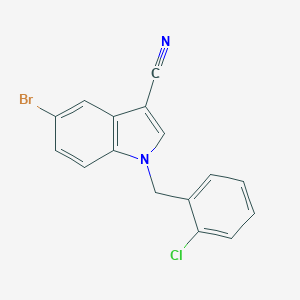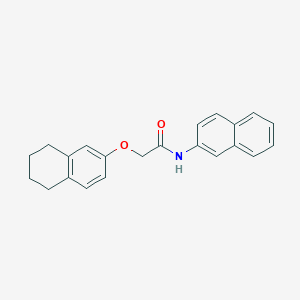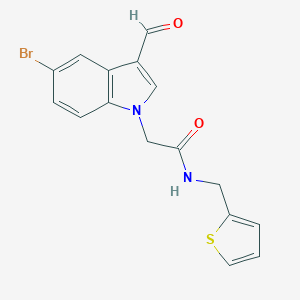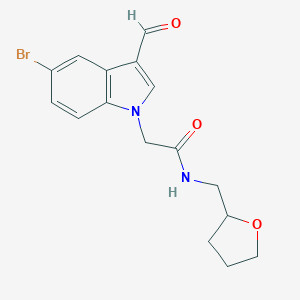![molecular formula C25H21Cl2IN4O6 B297512 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297512.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, commonly known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell growth and survival. By inhibiting this pathway, Compound X induces apoptosis in cancer cells, leading to their death. Additionally, Compound X has been found to inhibit the NF-κB signaling pathway, which is responsible for inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. It has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xL, leading to the death of cancer cells. Additionally, Compound X has been found to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer activity against various types of cancer cells. Additionally, it has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One potential direction is the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to investigate its potential synergistic effects with other anticancer drugs.
In conclusion, Compound X is a chemical compound that has been extensively studied for its potential applications in scientific research. It has potent anticancer activity against various types of cancer cells, anti-inflammatory and antioxidant properties, and inhibits the Akt/mTOR and NF-κB signaling pathways. While it has several advantages and limitations for lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and investigation of its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
Compound X can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 3,5-dichloroaniline with ethyl 2-oxoacetate to form 2-(3,5-dichloroanilino)-2-oxoethyl acetate. The second step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl acetate with 3-methoxyaniline to form 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide. The final step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide with 3-iodo-5-methoxybenzaldehyde to form Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
Molekularformel |
C25H21Cl2IN4O6 |
Molekulargewicht |
671.3 g/mol |
IUPAC-Name |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H21Cl2IN4O6/c1-36-19-5-3-4-17(11-19)31-24(34)25(35)32-29-12-14-6-20(28)23(21(7-14)37-2)38-13-22(33)30-18-9-15(26)8-16(27)10-18/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+ |
InChI-Schlüssel |
JSXHKCNFSBTNNW-XKJRVUDJSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)

